N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is a chemical compound that contains a benzamide group, a thiazole group, a chlorobenzene group, and a methylthio group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole group, a chlorobenzene group, and a methylthio group . These groups could potentially interact with each other and with the solvent or other molecules in interesting ways, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the benzamide, thiazole, chlorobenzene, and methylthio groups . For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid, and the chlorobenzene group could potentially undergo substitution reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzamide, thiazole, chlorobenzene, and methylthio groups could affect its solubility, melting point, boiling point, and other properties.Scientific Research Applications
- Application : The synthesis of N-(thiazol-2-yl)piperidine-2,6-dione derivatives from this compound has been explored. Two out of the five newly synthesized compounds exhibit strong NLO properties . These materials could find use in enhancing optical signal processing and communication technologies.
- Application : Researchers have characterized the N-(thiazol-2-yl)piperidine-2,6-dione derivatives using X-ray crystallography and SHG analysis. Understanding their crystal structures and SHG properties is crucial for designing efficient NLO materials .
- Application : A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed using this compound. BT-AC selectively senses Cys over other analytes, emitting strong fluorescence in its presence. This application has potential in bioimaging and disease diagnostics .
- Application : Improved protocols for synthesizing thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones have been reported. These precatalysts find applications in various catalytic reactions .
- Application : Further exploration of this compound’s derivatives may reveal potential as antimicrobial agents. Their activity against bacteria, fungi, or viruses could be investigated .
- Application : Researchers could explore modifications of this compound to develop novel drugs. Rational design based on its structure may lead to promising candidates for various diseases .
Nonlinear Optical (NLO) Materials
Crystallography and SHG Analysis
Fluorescent Probes for Cysteine (Cys)
Synthesis of Thiazolium Precatalysts
Antimicrobial Agents
Medicinal Chemistry
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAYMGWJPAYVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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